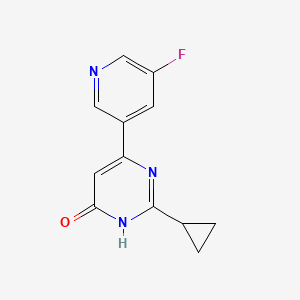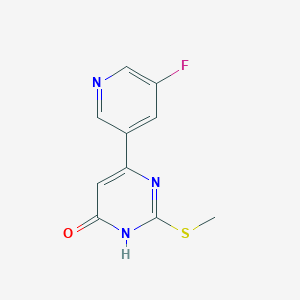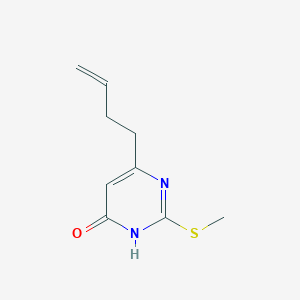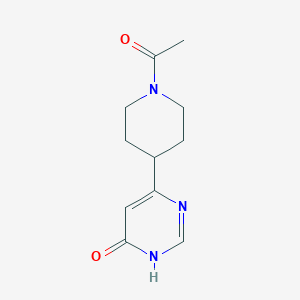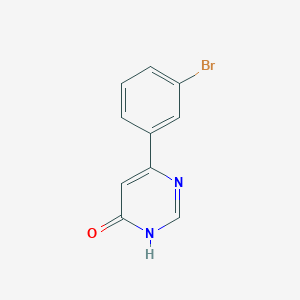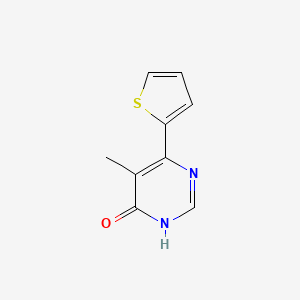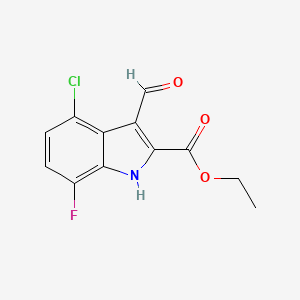
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
“Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Molecular Structure Analysis
Indoles, including “Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate”, are known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature . For a detailed molecular structure, you may refer to chemical databases or use computational chemistry software.Wissenschaftliche Forschungsanwendungen
Synthetic Intermediates in Organic Chemistry
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate and related compounds serve as valuable synthetic intermediates in organic chemistry. For example, ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates have been prepared from corresponding 2-ethoxycarbonyl-1H-indole methanesulfonic acids through a process involving the transformation of the sulfomethyl group to a formyl function. This transformation is accomplished through elimination of SO2, yielding chloromethyl-1H-indole-2-carboxylates, which are then hydrolyzed and oxidized to aldehydes. Such compounds are essential for synthesizing a wide range of organic molecules, demonstrating the versatility and importance of ethyl formyl-1H-indole-2-carboxylates in synthetic organic chemistry (Pete, Szöllösy, & Szokol, 2006).
Heterocyclic Chemistry and Drug Synthesis
The synthesis of indolyl arylsulfones (IASs), potent non-nucleoside inhibitors of HIV1 reverse transcriptase, showcases another application. An improved synthesis method for ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a lead compound for developing new second-generation analogues, has been developed. This highlights the compound's role in medicinal chemistry, particularly in the design and synthesis of drugs targeting viral enzymes (Piscitelli, Regina, & Silvestri, 2008).
Novel Organic Reactions and Methodologies
Further research into the chemistry of ethyl indole-2-carboxylates has led to the discovery of new organic reactions and methodologies. For instance, the treatment of certain indol-2(3H)-ones with ethyl chloroformate and triethylamine yields ethyl 3-(ethynyl)-2-(ethoxy-carbonyloxy)indole-1-carboxylates. Such reactions contribute to the development of novel synthetic routes for the construction of complex organic molecules, expanding the toolkit available to organic chemists (Beccalli, Marchesini, & Pilati, 1994).
Antiviral and Antimicrobial Research
Additionally, compounds derived from ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate have been evaluated for their antiviral and antimicrobial activities. This includes the synthesis of derivatives aimed at exploring their potential as pharmaceutical agents against various pathogens. While some compounds have shown promising results, the research underscores the importance of these chemical entities in the search for new therapeutic options (Ivashchenko et al., 2014).
Zukünftige Richtungen
The future directions in the study of indole derivatives like “Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate” could involve exploring their synthesis methods, understanding their mechanisms of action, studying their physical and chemical properties, and assessing their safety and hazards. This could lead to the development of new useful derivatives with potential applications in various fields .
Eigenschaften
IUPAC Name |
ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)10-6(5-16)9-7(13)3-4-8(14)11(9)15-10/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLPWKWAKSIMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-7-fluoro-3-formyl-1H-indole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



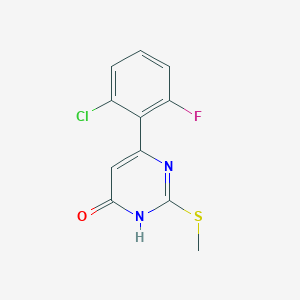
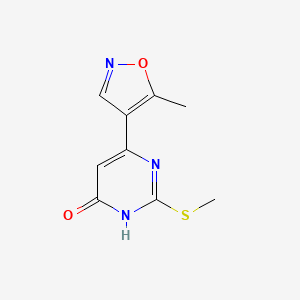
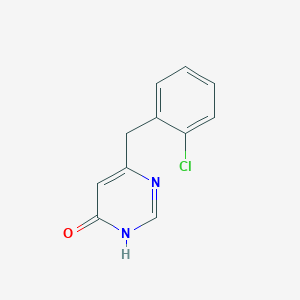
![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)

